

# 6-Bromoindole-3-carbaldehyde: A Technical Guide for Scientific Professionals

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## Compound of Interest

Compound Name: 6-Bromoindole-3-carbaldehyde

Cat. No.: B099375

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CAS Number: 17826-04-9

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**6-Bromoindole-3-carbaldehyde** is a substituted indole that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds. The addition of a bromine atom at the 6-position of the indole ring modifies its electronic properties and can enhance its interaction with biological targets, leading to a range of pharmacological activities. This technical guide provides a comprehensive overview of **6-Bromoindole-3-carbaldehyde**, including its chemical properties, synthesis, and biological applications, with a focus on its potential as a therapeutic agent.

## Physicochemical Properties

**6-Bromoindole-3-carbaldehyde** is a solid, typically appearing as a light yellow to brown crystalline powder.<sup>[1]</sup> Its fundamental physicochemical properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	17826-04-9	[2]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> BrNO	[2]
Molecular Weight	224.05 g/mol	[2]
Appearance	Light yellow to brown crystalline powder	[3]
Melting Point	202-206 °C	
Purity	≥ 98%	[3]
SMILES	<chem>O=Cc1c[nH]c2ccc(Br)cc12</chem>	
InChI	1S/C9H6BrNO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-5,11H	

## Synthesis of 6-Bromoindole-3-carbaldehyde

The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl<sub>3</sub>) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group at the electron-rich C3 position of the indole ring.

## Experimental Protocol: Vilsmeier-Haack Reaction

The following protocol is a representative procedure for the synthesis of indole-3-carboxaldehydes and can be adapted for 6-bromoindole as the starting material.

Materials:

- 6-Bromoindole
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl<sub>3</sub>)

- Ice
- Saturated sodium carbonate solution
- Water

#### Procedure:

- In a flask, add anhydrous DMF (10 mL).
- Cool the flask to 0 °C using an ice bath.
- Slowly add phosphorus oxychloride ( $\text{POCl}_3$ ) dropwise to the cooled DMF to prepare the Vilsmeier reagent. Stir the mixture for 30 minutes at 0-5 °C.
- To a separate flask containing 6-bromoindole (10g, 53.7mmol) dissolved in anhydrous DMF (10ml), slowly add the prepared Vilsmeier reagent (20 ml) dropwise at 0 °C.
- After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
- Heat the mixture to 85 °C and maintain for 5 hours.
- After the reaction is complete, cool the mixture and pour it into crushed ice.
- Neutralize the solution by adding a saturated sodium carbonate solution until a large amount of yellow solid precipitates.
- Filter the precipitate and dry it to obtain **6-Bromoindole-3-carbaldehyde**.

Yield: A similar reaction using 5-bromo-2-methyl-aniline as a precursor yielded 93% of the final product.

## Biological Activities and Applications

**6-Bromoindole-3-carbaldehyde** serves as a versatile building block for the synthesis of more complex molecules and has demonstrated a range of biological activities.<sup>[1][3]</sup> Its derivatives have shown potential as antimicrobial, antifungal, anticonvulsant, and anti-inflammatory agents.<sup>[1]</sup>

## Antimicrobial and Antifungal Activity

Derivatives of 6-bromoindole have been investigated for their ability to inhibit the growth of various bacterial and fungal strains.[1] The mechanism of action for some bromoindole derivatives has been attributed to the inhibition of bacterial cystathionine-γ-lyase (CGL), an enzyme involved in protecting microbial cells from oxidative stress through the production of hydrogen sulfide (H<sub>2</sub>S).[4]

The following is a generalized protocol for determining the MIC of a compound against bacteria or fungi.

Materials:

- **6-Bromoindole-3-carbaldehyde**
- Bacterial or fungal strains
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Sterile 96-well microplates
- Spectrophotometer or plate reader

Procedure:

- Prepare a stock solution of **6-Bromoindole-3-carbaldehyde** in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
- Prepare an inoculum of the test microorganism and adjust its concentration to a standard (e.g., 0.5 McFarland standard for bacteria).
- Add the standardized inoculum to each well of the microplate. Include a positive control (microorganism with no compound) and a negative control (broth only).

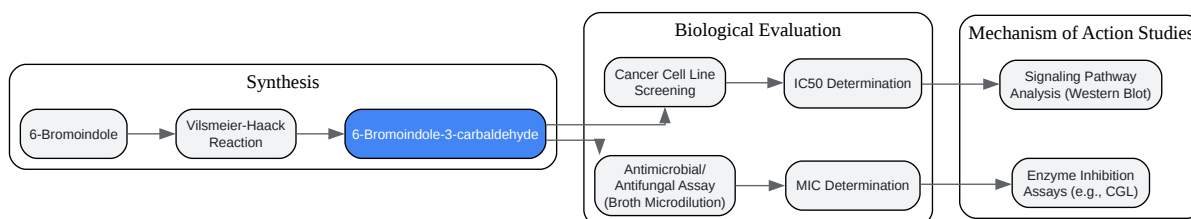
- Incubate the plates at an appropriate temperature and duration for the specific microorganism.
- After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

## Potential in Cancer Research

The indole nucleus is a common feature in many anticancer agents. While direct studies on the anticancer mechanism of **6-Bromoindole-3-carbaldehyde** are limited, related indole derivatives are known to modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways regulate cell proliferation, survival, and apoptosis.

## Signaling Pathways and Experimental Workflows

While a specific signaling pathway for **6-Bromoindole-3-carbaldehyde** has not been definitively elucidated, based on the activity of related indole derivatives, a potential mechanism of action could involve the inhibition of key enzymes in microbial metabolic pathways or the modulation of signaling cascades in cancer cells.

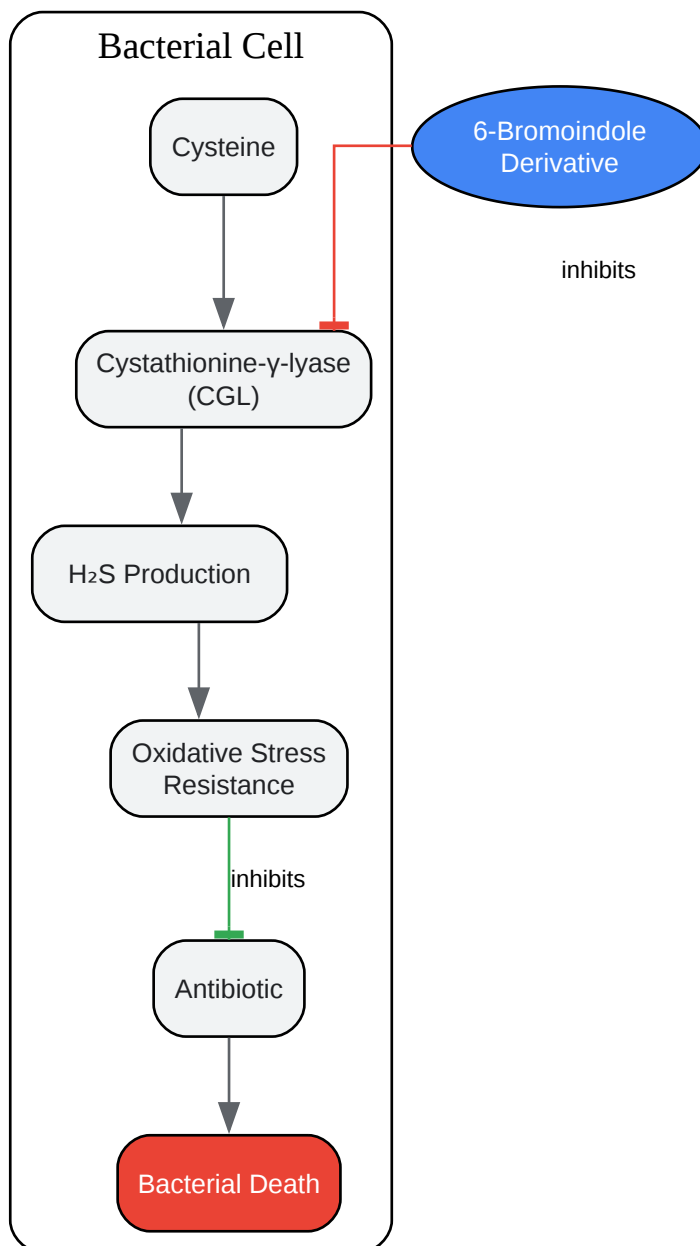


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General experimental workflow for the synthesis and evaluation of **6-Bromoindole-3-carbaldehyde**.

The diagram above illustrates a logical workflow from the synthesis of **6-Bromoindole-3-carbaldehyde** to its biological evaluation and subsequent mechanism of action studies.

As previously mentioned, some 6-bromoindole derivatives act as inhibitors of bacterial cystathionine- $\gamma$ -lyase (CGL), which is crucial for H<sub>2</sub>S production and protecting bacteria from oxidative stress. This inhibition enhances the efficacy of antibiotics.



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Proposed mechanism of action for 6-bromoindole derivatives as antibiotic potentiators.

This diagram depicts the proposed mechanism where a 6-bromoindole derivative inhibits CGL, leading to reduced H<sub>2</sub>S production and consequently decreased oxidative stress resistance in bacteria, thereby potentiating the effect of antibiotics.

## Conclusion

**6-Bromoindole-3-carbaldehyde** is a valuable heterocyclic compound with significant potential in the development of new therapeutic agents. Its straightforward synthesis and the diverse biological activities of its derivatives make it an attractive scaffold for further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully realize its therapeutic potential. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers in this endeavor.

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